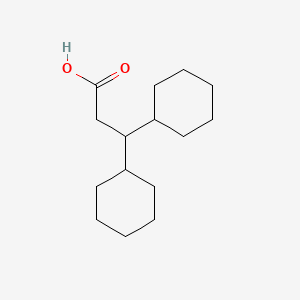

3,3-Dicyclohexylpropanoic acid

Cat. No. B3155896

Key on ui cas rn:

81311-45-7

M. Wt: 238.37 g/mol

InChI Key: IMZMXWWLOFHXGA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04788010

Procedure details

A solution of 15 g (0.066 mol) of 3,3-diphenylpropionic acid in 200 ml of acetic acid was treated with 2.25 g of platinum oxide and shaken on the Parr hydrogenator for 24 hours at a starting pressure of 60 lbs. Whenever the pressure dropped to approximately 45 lbs., the system was repressurized to 60 lbs. After heating on the steam bath to redissolve solid which had separated, the solution was decanted from the catalyst which had settled, filtered under argon, and the catalyst washed with additional acetic acid by decantation. The acetic acid was removed on a rotary evaporator to give a colorless solid (remaining acetic acid azeotroped with toluene). The solid was taken up in 250 ml of chloroform, filtered to clarify, and the chloroform evaporated. The product was suspended in ether and the evaporation repeated. After drying at reduced pressure for 2 hours, the solid weighed 15.25 g, melting point 118°-120° C. (s, 114° C.).

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(=O)C.[Pt]=O>[CH:1]1([CH:7]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[CH2:8][C:9]([OH:11])=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(CC(=O)O)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

2.25 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

shaken on the Parr hydrogenator for 24 hours at a starting pressure of 60 lbs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Whenever the pressure dropped to approximately 45 lbs

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating on the steam bath

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to redissolve solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution was decanted from the catalyst which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered under argon

|

WASH

|

Type

|

WASH

|

|

Details

|

the catalyst washed with additional acetic acid by decantation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The acetic acid was removed on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a colorless solid (remaining acetic acid azeotroped with toluene)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the chloroform evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying at reduced pressure for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

15.25 g, melting point 118°-120° C. (s, 114° C.)

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(CCCCC1)C(CC(=O)O)C1CCCCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |